3-Bromo-9-vinyl-9H-carbazole
Overview
Description
3-Bromo-9-vinyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole compounds are known for their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties
Mechanism of Action
Target of Action
The primary target of the compound “9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer” is the electron donating bi-carbazole core . This compound is a popular building block for the synthesis of dopant or host materials used in the application of highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs .
Mode of Action
The compound interacts with its target by joining at the 3,3’-positions . This interaction results in a reduction in the chance of being oxidized to form excimers or oligomers . The compound is mono-brominated at the 3-position, which blocks it and reduces the chance of oxidation .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of phosphorescent and TADF OLEDs . The compound’s interaction with its target leads to the production of a bipolar host material with a relatively high triplet energy . This makes it suitable to be a blue host in phosphorescent organic light-emitting diodes .
Result of Action
The result of the compound’s action is the achievement of high device efficiencies . For instance, a device with PBCz-PO as a host and FIrpic as a dopant achieved a maximum current efficiency (ηc) of 31.5 cd/A, a maximum power efficiency (ηp) of 31.0 lm/W, and a maximum external quantum efficiency (EQE) of 13.4% . This demonstrates the compound’s effectiveness in enhancing the performance of OLED devices .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s synthesis involves a reaction with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature , suggesting that temperature could play a role in its formation and potentially its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-vinyl-9H-carbazole typically involves the bromination of 9-vinyl-9H-carbazole. One common method is the reaction of 9-vinyl-9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature. This reaction selectively introduces a bromine atom at the 3-position of the carbazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other functional groups through nucleophilic substitution reactions.
Polymerization: The vinyl group at the 9-position can participate in polymerization reactions to form polycarbazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and polymerization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or chloroform are used for polymerization.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted carbazole derivatives can be formed.
Polymers: Polycarbazole derivatives with enhanced electrical and optical properties.
Scientific Research Applications
3-Bromo-9-vinyl-9H-carbazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its unique optical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.
Comparison with Similar Compounds
3-Bromo-9H-carbazole: Lacks the vinyl group, making it less reactive in polymerization reactions.
9-Vinyl-9H-carbazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.
2-Bromo-9H-carbazole: An isomer with the bromine atom at the 2-position, leading to different reactivity and properties.
Uniqueness: 3-Bromo-9-vinyl-9H-carbazole is unique due to the presence of both the bromine atom and the vinyl group, which confer enhanced reactivity and versatility in various chemical reactions and applications. This dual functionality makes it a valuable compound in the synthesis of advanced materials and in scientific research.
Properties
IUPAC Name |
3-bromo-9-ethenylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLOBIBTOUBQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32072-08-5 | |
Details | Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32072-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80953944 | |
Record name | 3-Bromo-9-ethenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32072-08-5, 46499-01-8 | |
Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Bromo-9-ethenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-9-vinyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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